molecular formula C14H21N5O3S B2766762 2-(7-Hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide CAS No. 316360-56-2

2-(7-Hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide

Cat. No.: B2766762
CAS No.: 316360-56-2
M. Wt: 339.41
InChI Key: NNPJCSIJPUPFLD-UHFFFAOYSA-N
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Description

2-(7-Hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide is a chemical compound with the molecular formula C14H21N5O3S It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide typically involves the reaction of a purine derivative with a sulfanylacetamide group. One common method involves heating a mixture of the purine derivative and sulfanylacetamide in an appropriate solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and crystallization from methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(7-Hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or aminated derivatives.

Scientific Research Applications

2-(7-Hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(7-Hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7-Hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid
  • Methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate
  • 2-[(7-Hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide

Uniqueness

2-(7-Hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide is unique due to its specific combination of a purine core with a sulfanylacetamide group.

Properties

IUPAC Name

2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3S/c1-3-4-5-6-7-19-10-11(16-14(19)23-8-9(15)20)18(2)13(22)17-12(10)21/h3-8H2,1-2H3,(H2,15,20)(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPJCSIJPUPFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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